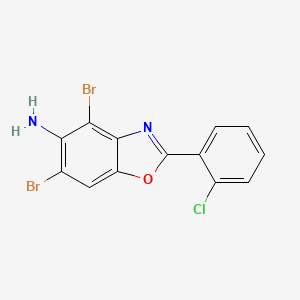

4,6-Dibromo-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4,6-Dibromo-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine” is a derivative of benzoxazole, which is a heterocyclic compound . Benzoxazole derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazole derivatives are generally synthesized through reactions based on pyridine rings, cyclization, and cycloaddition reactions .Aplicaciones Científicas De Investigación

Advanced Polymer Materials The development of advanced polymer materials also benefits from research into benzoxazole derivatives. Aromatic poly(amide-benzoxazole)s obtained from chlorocarbonyl derivatives have been synthesized, showcasing high inherent viscosities and solubility in aprotic polar solvents. These polymers, which can be processed into tough, amorphous films with good mechanical properties, demonstrate the significance of benzoxazole structures in developing materials with high thermal stability and mechanical strength (Marcos‐Fernández et al., 2001).

Corrosion Inhibition The investigation into the corrosion inhibition performances of thiazole and thiadiazole derivatives for the protection of iron surfaces reveals the importance of molecular structures similar to 4,6-Dibromo-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine. Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict the efficacy of these inhibitors, showing a good agreement with experimental results and highlighting the role of electronic properties in corrosion protection (Kaya et al., 2016).

Electroluminescent Properties in Electronics The synthesis of bipolar dibromo monomers for the development of fluorescent fluorene-based conjugated copolymers indicates the utility of benzoxazole derivatives in electronic applications. These materials exhibit desirable properties such as good solubility, high thermal stability, and efficient electroluminescence, making them suitable for use in polymer light-emitting diodes (PLEDs) (Huang et al., 2009).

Electrochemical Synthesis Electrochemically initiated oxidative amination of benzoxazoles demonstrates an innovative approach to synthesizing 2-aminobenzoxazoles. This method avoids the use of excess chemical oxidants or supporting electrolytes, simplifying the synthesis process and reducing waste. The involvement of tetraalkylammonium halide redox catalysts under constant current conditions in an undivided cell highlights the efficiency and environmental friendliness of this approach (Gao et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

4,6-dibromo-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br2ClN2O/c14-7-5-9-12(10(15)11(7)17)18-13(19-9)6-3-1-2-4-8(6)16/h1-5H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBCQIQFEPLZQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Br2ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-amino-1-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B2851739.png)

![Methyl 3-[6-(butylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2851740.png)

![N-(4-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2851741.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide](/img/structure/B2851742.png)

![Tert-butyl N-[1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl]carbamate](/img/structure/B2851746.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-1,2-diphenyl-2-[1,1'-binaphthalene-2,2'-diylbis(methylene)amino]ethyl]thiourea](/img/structure/B2851747.png)

![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2851751.png)

![4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2851753.png)